molecular formula C26H29N5O3S B2778152 N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932284-77-0

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2778152
CAS No.: 932284-77-0
M. Wt: 491.61
InChI Key: YREUYNABRNPEQT-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: The unique structure of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl and Ethyl Groups: This can be achieved through alkylation reactions using benzyl and ethyl halides.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide: shares structural similarities with other pyrazolo[4,3-d]pyrimidine derivatives.

    Other Similar Compounds: Compounds with similar core structures but different substituents, such as N-methyl or N-propyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-4-29(15-19-9-7-6-8-10-19)23(32)18-35-26-27-22-17-30(5-2)28-24(22)25(33)31(26)16-20-11-13-21(34-3)14-12-20/h6-14,17H,4-5,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREUYNABRNPEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)N(CC)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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